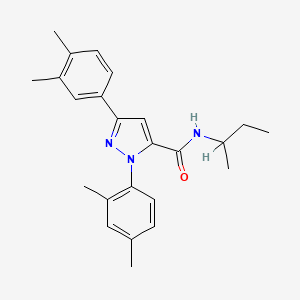![molecular formula C16H13N3O7S2 B14729821 6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid CAS No. 6222-38-4](/img/structure/B14729821.png)
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in dyeing processes and has significant importance in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid typically involves the diazotization of aniline followed by coupling with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The process can be summarized as follows:
Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Azo Coupling Reactions: This compound can participate in further azo coupling reactions to form complex azo dyes.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Azo Coupling: Typically carried out in alkaline conditions using diazonium salts.
Reduction: Commonly performed using reducing agents like sodium dithionite.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Azo Coupling: Formation of complex azo dyes.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with modified properties.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics
Wirkmechanismus
The primary mechanism of action of 6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid involves its ability to form stable azo bonds. The compound interacts with various substrates through its azo group, leading to the formation of colored complexes. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Similar structure but lacks the phenyldiazenyl group.
3-Hydroxynaphthalene-2,7-disulfonic acid: Similar sulfonic acid groups but different substitution pattern on the naphthalene ring
Uniqueness
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid is unique due to the presence of the phenyldiazenyl group, which imparts distinct color properties and enhances its application in dyeing processes. The combination of amino, hydroxy, and sulfonic acid groups provides versatility in chemical reactions and applications .
Eigenschaften
CAS-Nummer |
6222-38-4 |
|---|---|
Molekularformel |
C16H13N3O7S2 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
6-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2/c17-12-8-11-9(6-13(12)27(21,22)23)7-14(28(24,25)26)15(16(11)20)19-18-10-4-2-1-3-5-10/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |
InChI-Schlüssel |
XLNIWISYCYGIFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=CC(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


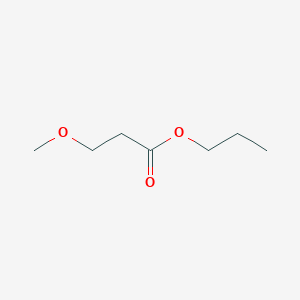
![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
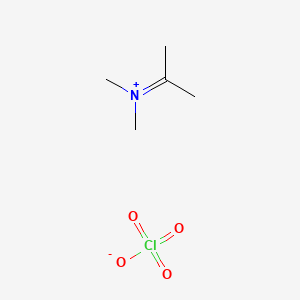
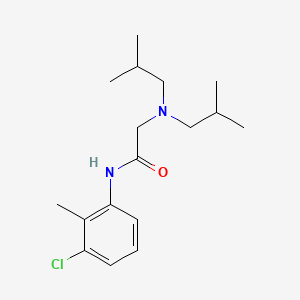
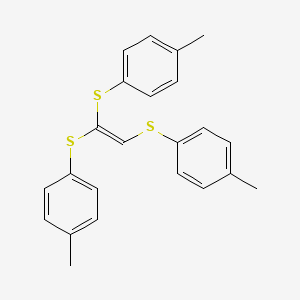


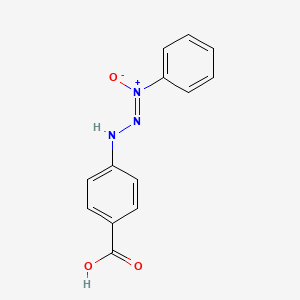
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)


